molecular formula C8H16FNO B1471639 1-(3-Fluoropropyl)piperidin-3-ol CAS No. 1503877-67-5

1-(3-Fluoropropyl)piperidin-3-ol

Cat. No.: B1471639
CAS No.: 1503877-67-5
M. Wt: 161.22 g/mol
InChI Key: DKXDHPPEQGKVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoropropyl)piperidin-3-ol is a fluorinated piperidine derivative of high interest in medicinal chemistry and drug discovery research. Piperidine rings are a ubiquitous structural motif in active pharmaceutical ingredients, and the introduction of fluorine atoms is a widely employed strategy to modulate a compound's properties, such as its metabolic stability, membrane permeability, and binding affinity . This compound, featuring a flexible 3-fluoropropyl chain and a polar hydroxyl group on the piperidine ring, serves as a versatile building block for the synthesis of more complex molecules. Its structure suggests potential application in the development of receptor-targeted therapies, particularly in the central nervous system (CNS) or in oncology. For instance, related piperidine and fluorinated compounds are investigated in advanced pharmaceutical combinations, such as selective estrogen receptor down-regulators (SERDs) with CDK4/6 inhibitors for oncology research . Researchers value this chemical for its potential to act as a key intermediate or a critical scaffold in structure-activity relationship (SAR) studies. The presence of multiple functional groups allows for diverse chemical modifications, enabling the exploration of new chemical space in lead optimization programs. As with all fine chemicals intended for research, this product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material in a controlled laboratory environment using appropriate safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoropropyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO/c9-4-2-6-10-5-1-3-8(11)7-10/h8,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXDHPPEQGKVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 3 Fluoropropyl Piperidin 3 Ol

Advanced Approaches for Piperidine (B6355638) Core Construction

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and natural products. nih.gov Consequently, a variety of sophisticated methods for its construction have been developed, with a particular emphasis on controlling stereochemistry.

Catalytic Enantioselective Synthesis of 3-Substituted Piperidines

Modern synthetic chemistry has largely moved away from classical resolutions and towards catalytic methods that create the desired stereoisomer directly. A prominent strategy for accessing enantioenriched 3-substituted piperidines involves the asymmetric functionalization of pyridine (B92270) derivatives. acs.org

One powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govorganic-chemistry.org This method typically involves a three-step process:

Partial Reduction of Pyridine: Pyridine is first activated and partially reduced, for instance, by treatment with phenyl chloroformate and sodium borohydride (B1222165) to form a dihydropyridine (B1217469) derivative like phenyl pyridine-1(2H)-carboxylate. organic-chemistry.org

Rh-Catalyzed Asymmetric Carbometalation: The dihydropyridine then undergoes a highly regio- and enantioselective rhodium-catalyzed carbometalation. acs.org This key step uses a chiral phosphine (B1218219) ligand (e.g., (S)-Segphos) in conjunction with a rhodium precursor (e.g., [Rh(cod)OH]₂) to couple the dihydropyridine with an aryl or vinyl boronic acid, creating a 3-substituted tetrahydropyridine (B1245486) with high enantiomeric excess (ee). organic-chemistry.org

Reduction: The resulting tetrahydropyridine is then fully reduced to the corresponding piperidine, often through palladium-on-carbon (Pd/C) mediated hydrogenation. nih.govacs.org

This strategy offers broad functional group tolerance and is scalable, providing a versatile entry to a wide array of chiral 3-substituted piperidines. nih.govacs.org

Stereoselective Formation of Chiral 3-Hydroxypiperidine (B146073) Scaffolds

To generate the specific 3-hydroxypiperidine core, stereoselective methods are paramount. These syntheses often begin from a common chiral starting material to control the absolute stereochemistry. For example, Garner's aldehyde, a well-known chiral building block, can serve as a starting point for the stereocontrolled construction of complex amino alcohols. elsevierpure.com

Another approach involves the stereoselective reduction of a corresponding ketone, 1-alkylpiperidin-3-one. The synthesis of chiral 3-hydroxypiperidines can be achieved through methods such as asymmetric hydrogenation, which is a highly researched area in catalysis for producing chiral pharmaceuticals. researchgate.net Alternatively, the stereoselective synthesis of related β-hydroxy acids, which can be precursors to the desired scaffold, has been accomplished using chiral auxiliaries to direct the stereochemical outcome of alkylation reactions. nih.gov Subsequent chemical transformations, including cyclization and reduction steps, would then yield the target 3-hydroxypiperidine.

Introduction of the Fluoropropyl Moiety

The incorporation of fluorine into organic molecules can significantly modulate their biological properties. numberanalytics.com The 3-fluoropropyl group is typically attached to the piperidine nitrogen via N-alkylation, using a suitable 3-fluoropropyl electrophile. The synthesis of this alkylating agent relies on specialized fluorination techniques.

Nucleophilic Fluorination Techniques in Organofluorine Chemistry

Nucleophilic fluorination is a fundamental transformation in organofluorine chemistry, involving the displacement of a leaving group by a fluoride (B91410) ion (F⁻). alfa-chemistry.comnumberanalytics.com This reaction most often proceeds via an Sₙ2 mechanism, where the fluoride ion attacks a carbon center, displacing a leaving group such as a tosylate, mesylate, or halide. alfa-chemistry.com

To synthesize the 3-fluoropropyl side chain, a common precursor would be a 3-halopropyl or 3-sulfonyloxypropyl derivative. This precursor is then treated with a nucleophilic fluoride source. A variety of such reagents are available, each with distinct properties. numberanalytics.comalfa-chemistry.com

Interactive Table: Comparison of Common Nucleophilic Fluorinating Reagents

Reagent Formula Common Name Key Characteristics
Potassium Fluoride KF Cost-effective but often requires high temperatures and phase-transfer catalysts due to low solubility. numberanalytics.comalfa-chemistry.com
Cesium Fluoride CsF More reactive and soluble than KF, often used for more challenging fluorinations. numberanalytics.comalfa-chemistry.com
Tetrabutylammonium Fluoride Bu₄N⁺F⁻ TBAF A soluble, organic source of fluoride, commonly used in synthesis. numberanalytics.comnih.gov
Diethylaminosulfur Trifluoride Et₂NSF₃ DAST Effective for converting alcohols directly to fluorides, but can be volatile and toxic. alfa-chemistry.comnih.gov

The choice of reagent and reaction conditions is critical to avoid competing elimination reactions and to achieve a high yield of the desired fluoroalkane. ucla.edu

Radiosynthesis of Fluoropropyl-Containing Ligands for Positron Emission Tomography Precursors

The principles of nucleophilic fluorination are central to the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful molecular imaging technique. nih.gov For PET applications, the short-lived radioisotope fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min) is used. nih.gov

The radiosynthesis of a molecule like [¹⁸F]1-(3-Fluoropropyl)piperidin-3-ol would be analogous to the preparation of other fluoropropyl-containing PET ligands. nih.gov The process is typically an automated, two-step procedure:

Precursor Synthesis: A precursor molecule is prepared, which already contains the piperidin-3-ol scaffold and a propyl group on the nitrogen that is terminated with a good leaving group. A common choice for the leaving group is a tosylate (p-toluenesulfonate).

Radiofluorination: The precursor is then reacted with cyclotron-produced [¹⁸F]fluoride. The aqueous [¹⁸F]fluoride is typically activated by forming a complex with a phase-transfer catalyst like a cryptand (e.g., Kryptofix 2.2.2) and a base such as potassium carbonate. After azeotropic drying to remove water, the "naked," highly nucleophilic [¹⁸F]fluoride is reacted with the tosylate precursor in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at an elevated temperature. nih.gov The [¹⁸F]fluoride displaces the tosylate group to yield the final ¹⁸F-labeled product.

This nucleophilic substitution must be rapid and efficient to provide the radiotracer in high radiochemical yield and high molar activity before significant radioactive decay occurs. nih.govnih.gov

Interactive Table: Typical Conditions for ¹⁸F-Radiolabeling of Tosylate Precursors

Parameter Condition Purpose
Fluoride Source Aqueous [¹⁸F]Fluoride From cyclotron target
Activation K₂CO₃ / Kryptofix K₂.₂.₂ To form highly nucleophilic "naked" fluoride nih.gov
Solvent Acetonitrile (CH₃CN) or DMSO To dissolve precursor and facilitate Sₙ2 reaction nih.gov
Temperature 85–150 °C To drive the substitution reaction to completion quickly nih.gov
Reaction Time 5–20 minutes To maximize yield while minimizing decay

Reaction Optimization in Chemical Synthesis

Optimizing a synthetic route is crucial for maximizing efficiency, yield, and purity. For a multi-step synthesis of a chiral molecule like this compound, several parameters would be systematically varied. Optimization studies often focus on the most challenging steps, such as the catalytic asymmetric reactions or the nucleophilic fluorination.

Key parameters that are typically optimized include:

Catalyst System: Screening different metal catalysts (e.g., Rhodium, Palladium, Nickel) and chiral ligands is essential for achieving high stereoselectivity (both diastereoselectivity and enantioselectivity). researchgate.netnih.gov

Solvent: The choice of solvent can dramatically affect reaction rates and selectivity. For instance, reactions may be tested in various aprotic or protic solvents to find the ideal medium. nih.gov

Temperature: Reaction temperature is a critical variable. Lowering the temperature can sometimes improve stereoselectivity, while higher temperatures can increase the reaction rate, though potentially at the cost of selectivity or yield due to side reactions. nih.gov

Reagents and Stoichiometry: The choice and amount of reagents, such as the base or the fluorinating agent, can significantly impact the outcome.

For example, in the functionalization of piperidine derivatives, studies have shown that changing the catalyst from one rhodium complex to another can greatly improve the diastereomeric ratio (d.r.) of the product. nih.gov Further optimization of temperature might then be used to enhance the chemical yield while maintaining good stereoselectivity. nih.gov

Interactive Table: Parameters for Reaction Optimization

Parameter Variable Goal Example from Piperidine Synthesis
Catalyst Metal / Ligand Maximize yield and stereoselectivity Screening various Rh₂(L)₄ catalysts to improve d.r. and ee %. nih.gov
Solvent Polarity / Type Improve solubility, rate, and selectivity Testing pentane (B18724) vs. CH₂Cl₂ to alter reaction outcomes. nih.gov
Temperature -78 °C to reflux Balance reaction rate and selectivity Adjusting from 0 °C to 39 °C to improve yield. nih.gov

| Base / Additives | Type / Amount | Promote reaction, control pH | Using CsOH as a base in Rh-catalyzed cross-coupling. organic-chemistry.org |

Through systematic optimization of these and other variables, a robust and efficient synthesis can be developed for the target compound.

One-Pot Multicomponent Reaction Approaches for Related Fluorinated Heterocycles

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like piperidines from simple starting materials in a single synthetic operation. researchgate.netbas.bg These reactions are highly valued for their ability to reduce waste, save time, and simplify purification processes. bas.bg

For the synthesis of highly functionalized piperidines, various MCR strategies have been developed, including imino-Diels-Alder reactions and tandem reactions catalyzed by acids or metals. bas.bg While a direct one-pot synthesis of this compound is not explicitly detailed, methods for analogous fluorinated heterocycles provide a blueprint. For example, a one-pot, four-component reaction has been successfully used to synthesize monofluorinated spiro-pyrazole-pyridine derivatives without the need for an external catalyst. thieme-connect.de This reaction proceeds by combining 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, an aromatic aldehyde, and ammonium (B1175870) acetate. thieme-connect.de

Adapting such a strategy for this compound could involve the reaction of an amine bearing a 3-fluoropropyl group with suitable aldehyde and dicarbonyl synthons. The development of MCRs for fluorinated building blocks is an active area of research, driven by the demand for novel fluorinated scaffolds in drug discovery. researchgate.netthieme-connect.de

Derivatization Strategies for Functionalization of this compound

Derivatization of the core this compound structure is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. The two primary sites for functionalization are the piperidine nitrogen and the hydroxyl group.

N-Alkylation and Related Transformations of Piperidine Nitrogens

The secondary amine of a piperidine ring is a versatile handle for introducing a wide variety of substituents. N-alkylation is a fundamental transformation used to achieve this. researchgate.netresearchgate.net A common method involves the reaction of the piperidine with an alkyl halide in the presence of a base. researchgate.net To synthesize the title compound itself, piperidin-3-ol would be alkylated with a 3-fluoropropyl halide.

General conditions for N-alkylation often involve:

Alkylating Agent: An alkyl halide such as 1-bromo-3-fluoropropane (B1205824) or 1-iodo-3-fluoropropane.

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction. researchgate.net

Solvent: Anhydrous polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are typically employed. researchgate.net

The reaction is generally carried out at room temperature or with gentle heating. researchgate.net Slow addition of the alkylating agent can help to prevent dialkylation, where the piperidine nitrogen is alkylated twice to form a quaternary ammonium salt. researchgate.net

Table 2: Common Reagents for N-Alkylation of Piperidines researchgate.net

Reagent TypeExamplesRole in Reaction
Piperidine Source Piperidin-3-olNucleophile
Alkylating Agent 1-Bromo-3-fluoropropane, 1-Iodo-3-fluoropropaneElectrophile
Base K₂CO₃, DIPEA, KHCO₃Acid Scavenger
Solvent Acetonitrile, DMFReaction Medium

Another powerful method for N-alkylation is reductive amination. This involves reacting the piperidine with an aldehyde (e.g., 3-fluoropropanal) in the presence of a reducing agent like sodium triacetoxyborohydride.

Modifications and Esterification of the Hydroxyl Group

The hydroxyl group at the 3-position of the piperidine ring offers another site for modification, allowing for the introduction of different functional groups that can modulate the compound's properties.

Esterification is a common modification. This can be achieved by reacting this compound with an acid chloride or an acid anhydride (B1165640) in the presence of a base. Alternatively, a direct coupling with a carboxylic acid can be performed using standard coupling reagents. A specific example of esterification on a related lactam involved reacting the corresponding acid with methyl iodide in the presence of potassium carbonate (K₂CO₃) in DMF to yield the methyl ester. rsc.org

Protection/Derivatization: The hydroxyl group can also be converted into other functional groups. For instance, it can be protected with groups like benzyl, benzoyl, or acetyl, which can be useful in multi-step syntheses to prevent unwanted reactions at the hydroxyl site during transformations elsewhere in the molecule. google.com These protecting groups can be removed later in the synthetic sequence. google.com

Chemical Reactivity and Mechanistic Investigations of 1 3 Fluoropropyl Piperidin 3 Ol

Elucidation of Reaction Pathways and Transformation Mechanisms

The reactivity of 1-(3-fluoropropyl)piperidin-3-ol can be explored through various reaction types, including intramolecular cyclizations and functional group transformations on the piperidine (B6355638) ring and its N-alkyl chain.

The structure of this compound contains a nucleophilic nitrogen and an electrophilic carbon center at the end of the propyl chain, setting the stage for potential intramolecular cyclization. In this reaction, the lone pair of the piperidine nitrogen would act as an internal nucleophile, attacking the carbon atom bearing the fluorine.

While fluoride (B91410) is generally a poor leaving group in nucleophilic substitution reactions, intramolecular processes can be more favorable. Such cyclization would result in the formation of a fused bicyclic system. For instance, palladium-catalyzed intramolecular oxidative amination reactions have been used to create rigid aza[3.1.0]bicyclic structures from related vinyl carboxamides nih.gov. Another related transformation involves the reaction of cyclic amines like piperidine with α,ω-dihaloalkanes to produce azoniaspiro compounds, forming a new ring system centered on the nitrogen atom mdpi.com. In the case of this compound, a similar N-N+ bond-forming cyclization could theoretically occur under specific activating conditions, potentially leading to spiropyrazolinium-like structures researchgate.net. The success of such a cyclization would likely depend on conditions that facilitate the departure of the fluoride ion, possibly through Lewis acid assistance or under high-temperature conditions.

The functional groups of this compound offer multiple sites for substitution and addition reactions.

Reactions of the Piperidine Ring : The 3-hydroxyl group is a primary site for functionalization, capable of undergoing standard alcohol reactions such as esterification or etherification. Modern synthetic methods also allow for the direct functionalization of C-H bonds within the piperidine ring, although this can be challenging. The nitrogen atom's electron-withdrawing inductive effect deactivates the adjacent C2 and C3 positions towards certain types of carbene C-H insertions nih.gov. However, transition metal catalysis, particularly with rhodium, has enabled site-selective C-H functionalization at the C2, C3, and C4 positions, controlled by the choice of catalyst and the nitrogen's protecting group nih.govresearchgate.net.

Reactions of the Fluoropropyl Chain : The carbon-fluorine bond is strong, making nucleophilic substitution of the fluorine atom difficult. However, studies on related fluorinated compounds show that C-F bond cleavage can be achieved under specific conditions, often involving multistep mechanisms rsc.orgrsc.org. An alternative pathway is an elimination reaction, where a strong base could abstract a proton from the carbon adjacent to the fluorine-bearing carbon, leading to the formation of an N-allylpiperidine derivative. Substitution reactions on alkyl halides are versatile for creating a wide array of functional groups masterorganicchemistry.com.

Table 1: Potential Substitution and Functionalization Reactions

Reaction Site Reagent Type Potential Product Notes
3-Hydroxyl Group Acyl Chloride / Carboxylic Acid Ester Standard esterification.
3-Hydroxyl Group Alkyl Halide (with base) Ether Williamson ether synthesis.
3-Hydroxyl Group Oxidizing Agent (e.g., PCC, Swern) Ketone (Piperidin-3-one) Oxidation of the secondary alcohol.
Piperidine Nitrogen Alkyl Halide Quaternary Ammonium (B1175870) Salt Forms a positively charged nitrogen center.
C-H Bonds (C2/C4) Aryldiazoacetate (with Rh catalyst) C-H Functionalized Piperidine Site-selectivity depends on catalyst and N-substituent nih.govresearchgate.net.
Fluoropropyl Chain Strong Base (e.g., t-BuOK) N-propenylpiperidin-3-ol Elimination reaction (E2 pathway).
Fluoropropyl Chain Strong Nucleophile / Lewis Acid N-propyl-substituted piperidine Nucleophilic substitution (difficult for C-F).

Mechanistic Probes and Hypothesis Testing in Organic Reactions

To distinguish between possible reaction pathways and to understand the precise sequence of bond-forming and bond-breaking events, several experimental techniques are employed. These methods are crucial for validating a proposed mechanism over plausible alternatives cambridge.org.

Kinetic studies measure how the rate of a reaction changes in response to variations in reactant concentrations or conditions. A key tool in mechanistic investigation is the kinetic isotope effect (KIE), which compares the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium) wikipedia.org.

A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step of a reaction. The magnitude of the KIE can provide insight into the transition state structure princeton.edu. Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-limiting step rsc.orgrsc.org. For reactions involving this compound, a KIE study could distinguish between different mechanisms. For example, in a proposed elimination reaction on the fluoropropyl chain, deuterating the carbon adjacent to the C-F bond would reveal if C-H bond cleavage is the slow step. Studies on the reaction of fluorinated ethanes with piperidine have shown small KIE values (1.0-1.6), indicating that proton transfer is not the rate-determining step in that specific multistep mechanism rsc.orgrsc.org.

Table 2: Illustrative Interpretation of Kinetic Isotope Effects (KIE)

Proposed Rate-Determining Step Isotopic Substitution Expected kH/kD Interpretation
C-H bond cleavage at C2 of piperidine ring Deuterium at C2 > 2 C-H bond breaking is rate-limiting (Primary KIE) princeton.edu.
C-F bond cleavage on propyl chain ¹²C vs ¹³C at C-F > 1 C-F bond breaking is involved in the rate-limiting step.
Nucleophilic attack by Nitrogen Deuterium at C-H bonds ≈ 1 C-H bonds are not broken in the rate-limiting step (No KIE) rsc.org.
Change in hybridization at a carbon center (sp² to sp³) Deuterium at that carbon < 1 An inverse KIE, indicates a transition state that is more sterically crowded than the ground state.

Control experiments are essential for validating mechanistic proposals by ruling out alternative hypotheses researchgate.netacs.org. For any proposed transformation of this compound, a series of control experiments would be necessary.

Catalyst Necessity : If a reaction is proposed to be catalyzed, running the experiment in the absence of the catalyst is a fundamental control. No reaction or a significantly slower reaction would support the catalyst's role researchgate.net.

Intermediate Trapping : If a specific intermediate is proposed, an experiment can be designed to "trap" it by adding a reagent that reacts with it selectively.

Crossover Experiments : To determine if a reaction is intramolecular (occurring within a single molecule) or intermolecular (between two or more molecules), a crossover experiment is often performed. This involves running the reaction with a mixture of two similar but distinguishable substrates. The absence of "crossover" products, where fragments from the two different substrates combine, provides strong evidence for an intramolecular mechanism researchgate.net. For the potential cyclization of this compound, this would be a critical test.

Transition metal catalysts are indispensable tools in modern organic synthesis for achieving transformations that are otherwise difficult. msu.edu For a molecule like this compound, transition metals could play several roles.

C-H Activation/Functionalization : Catalysts based on rhodium nih.govresearchgate.net, palladium nih.gov, and copper researchgate.net are widely used for the direct functionalization of C(sp³)-H bonds. For the piperidine ring, a directing group is often temporarily installed on the nitrogen to guide the metal catalyst to a specific C-H bond, enabling selective arylation or other couplings researchgate.net.

Cyclization Reactions : Palladium(II) catalysts are well-known for promoting aza-Wacker-type cyclizations, which involve the intramolecular attack of a nitrogen nucleophile onto a Pd-activated alkene nih.gov. Gold ajchem-a.com and copper acs.org catalysts have also been employed for intramolecular C-H amination to form piperidine and pyrrolidine (B122466) rings.

N-Dealkylation : Palladium catalysts can facilitate the cleavage of C-N bonds, a reaction known as N-dealkylation. nih.gov This process is important in drug metabolism and can be used synthetically to remove alkyl groups from amines. nih.govresearchgate.net

Table 3: Examples of Transition Metal-Catalyzed Reactions in Piperidine Systems

Catalyst System Reaction Type Target Site Reference
Rh₂(R-TPPTTL)₄ C-H Insertion C2 of piperidine ring nih.govresearchgate.net
Rh₂(S-2-Cl-5-BrTPCP)₄ C-H Insertion C4 of piperidine ring researchgate.net
Pd(OAc)₂ N-Dealkylation N-Alkyl bond nih.gov
PdCl₂(CH₃CN)₂ 1,3-Chirality Transfer Synthesis of 2,6-substituted piperidines ajchem-a.com
Cu(I) / Tpˣ ligand Intramolecular C-H Amination N-H insertion to form piperidine acs.org
Gold(I) Complex Oxidative Amination Alkene difunctionalization to form piperidine nih.gov

Advanced Spectroscopic Characterization and Computational Chemistry of 1 3 Fluoropropyl Piperidin 3 Ol

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure, connectivity, and conformation. For 1-(3-Fluoropropyl)piperidin-3-ol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction would provide a complete picture of its molecular architecture.

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would yield crucial information about the number and types of protons, carbons, and fluorine atoms, as well as their connectivity and spatial relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom would give rise to a separate signal. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is highly specific to the environment of the fluorine atom. For this compound, a single primary signal, split into a triplet by the adjacent methylene (B1212753) protons, would be expected.

Expected ¹H NMR Data (in CDCl₃)

Protons Expected Chemical Shift (ppm) Multiplicity
H attached to C with OH ~3.7 m
H on Fluoropropyl chain (adjacent to F) ~4.5 t
H on Piperidine (B6355638) ring (adjacent to N) ~2.2 - 2.8 m
H on Piperidine ring ~1.5 - 1.9 m

Expected ¹³C NMR Data (in CDCl₃)

Carbon Atom Expected Chemical Shift (ppm)
C with OH ~65-70
C on Fluoropropyl chain (adjacent to F) ~80-85 (d, ¹JCF ≈ 165 Hz)
C on Piperidine ring (adjacent to N) ~50-55

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. This technique is excellent for identifying the functional groups present in a molecule.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H, C-H, C-N, C-O, and C-F bonds. The broadness of the O-H stretch is indicative of hydrogen bonding.

Expected FTIR Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3200-3600 (broad)
C-H (aliphatic) Stretching 2850-3000
C-F Stretching 1000-1100
C-N Stretching 1020-1250

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₈H₁₆FNO), the expected exact mass can be calculated.

Expected HRMS Data

Ion Calculated m/z

This accurate mass measurement would confirm the elemental composition and distinguish it from other compounds with the same nominal mass.

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and torsion angles. It would also elucidate the conformation of the piperidine ring (e.g., chair conformation) and the orientation of the fluoropropyl and hydroxyl substituents (axial vs. equatorial). Furthermore, the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would be determined.

Computational Chemistry and Theoretical Investigations

Computational chemistry offers a powerful theoretical framework to complement experimental data, providing insights into the molecule's geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. A DFT calculation for this compound would typically involve geometry optimization to find the lowest energy conformation.

The results of such calculations would provide:

Optimized Geometry: Theoretical bond lengths and angles that can be compared with experimental data from X-ray diffraction.

Conformational Analysis: The relative energies of different conformers (e.g., with the hydroxyl group in an axial or equatorial position) can be calculated to predict the most stable arrangement.

Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined. The MEP map would highlight the electron-rich (negative potential, e.g., around the oxygen and fluorine atoms) and electron-poor (positive potential, e.g., around the hydroxyl proton) regions of the molecule, which are important for understanding intermolecular interactions. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity.

Analysis of Frontier Molecular Orbitals (FMOs) and Intramolecular Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of a molecule. nih.govresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. nih.gov

For a molecule like this compound, an FMO analysis would pinpoint the distribution of these orbitals. It would be expected that the HOMO is localized primarily on the nitrogen and oxygen atoms due to their lone pairs of electrons, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed across the C-F and C-N bonds.

Intramolecular Charge Transfer (ICT) refers to the transfer of electron density from a donor part to an acceptor part of the same molecule upon electronic excitation. researchgate.netnih.gov In this compound, the piperidine ring could act as an electron-donating group, while the fluoropropyl chain could be weakly electron-accepting. Computational analysis would quantify the extent of this charge transfer, which influences the molecule's photophysical properties, such as its absorption and emission spectra.

Investigation of Interatomic and Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For this compound, a Hirshfeld analysis would likely reveal the following key interactions:

Hydrogen Bonding: The hydroxyl (-OH) group and the nitrogen atom of the piperidine ring are capable of forming strong hydrogen bonds (O-H···N, N-H···O, or O-H···O), which would be the dominant interactions stabilizing the crystal packing.

Fluorine Interactions: The fluorine atom could participate in weaker H···F or F···F contacts.

The analysis generates two-dimensional "fingerprint plots" that quantify the relative contribution of each type of interaction to the total Hirshfeld surface. nih.gov This provides a detailed picture of how the molecules are arranged and held together in the solid state.

Table 1: Hypothetical Hirshfeld Surface Interaction Percentages for this compound (Note: This table is illustrative and not based on published data.)

Interaction TypeHypothetical Percentage Contribution
H···H~40-50%
O···H / H···O~20-30%
F···H / H···F~10-15%
C···H / H···C~5-10%
Other<5%

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.govmdpi.com It examines charge delocalization, which is the spreading of electron density over several atoms, and hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of filled and unfilled orbitals. nih.gov

In the context of this compound, an NBO analysis would:

Calculate the natural atomic charges on each atom, providing insight into the molecule's electrostatic potential. The fluorine and oxygen atoms would be expected to have significant negative charges, while the adjacent carbon atoms and hydrogen atoms would be positively charged.

Quantify the energy associated with these delocalizations, providing a measure of their importance in stabilizing the molecular structure.

Role As a Chemical Intermediate and Precursor in Synthetic Chemistry

Precursor in the Synthesis of Complex Heterocyclic Systems and Bioactive Molecules

The utility of the piperidin-3-ol framework as a starting point for more elaborate molecular architectures is well-documented. nih.gov This scaffold can be elaborated into a variety of complex heterocyclic systems. For instance, derivatives of 3-(piperidin-3-yl)-1H-indole have been synthesized and identified as having significant biological activity. mdpi.com The synthesis of such compounds often involves the N-alkylation of the piperidine (B6355638) ring. mdpi.com

In this synthetic strategy, 1-(3-Fluoropropyl)piperidin-3-ol acts as a prepared precursor where the piperidine nitrogen is already functionalized with the fluoropropyl group. This allows chemists to introduce the fluorine atom at an early stage, a common tactic to improve the properties of the final molecule. The incorporation of fluorine can significantly reduce the pKa of the piperidine nitrogen, a modification that has been shown to have a beneficial influence on the oral absorption of drug candidates. nih.gov The hydroxyl group at the 3-position provides a convenient handle for further chemical transformations, enabling the construction of diverse and complex bioactive molecules.

Synthon for Building Pharmacologically Relevant Scaffolds and Drug Candidates

In the language of synthetic chemistry, a "synthon" is a conceptual unit within a molecule that assists in the formation of a chemical bond. This compound functions as a versatile synthon for constructing pharmacologically relevant scaffolds. The piperidine moiety itself is a privileged structure in drug discovery, forming the core of numerous approved drugs. nih.govmdpi.com

The strategic value of this specific synthon lies in the combination of its constituent parts. The 3-hydroxy-piperidine unit can be used to create specific stereochemical arrangements which are often crucial for potent and selective interaction with biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. The N-(3-fluoropropyl) group, as demonstrated in studies on related ligand series, is a key contributor to improved pharmacokinetic profiles. nih.gov Researchers have developed synthetic strategies for incorporating fluorine into piperidine-containing ligands to produce novel series of compounds with high affinity and selectivity for targets like the 5-HT1D receptor. nih.gov By using this compound, medicinal chemists can efficiently assemble drug candidates that merge the desirable structural features of the piperidine scaffold with the advantageous physicochemical properties conferred by the fluoropropyl chain.

Development of Radiolabeled Precursors for Positron Emission Tomography (PET) Imaging Agents

A significant application of this compound and its derivatives is in the development of radiolabeled compounds for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. This requires radiotracers labeled with a positron-emitting isotope, most commonly fluorine-18 (B77423) ([¹⁸F]).

The 3-fluoropropyl group on the piperidine nitrogen is an ideal feature for developing [¹⁸F]-labeled PET ligands. The non-radioactive compound serves as a reference standard, while a precursor molecule is used for the final radiolabeling step. Research has led to the successful synthesis and evaluation of [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, a selective and high-affinity radioligand for sigma-1 receptors, which are implicated in a variety of neurological disorders and cancers. nih.gov

This radiotracer was synthesized via nucleophilic substitution with [¹⁸F]fluoride on an appropriate N-alkylmesylate precursor. nih.gov In vivo studies in rats demonstrated that the resulting tracer, [¹⁸F]1 , exhibited high brain uptake and specificity for sigma receptors. nih.gov Furthermore, it showed significant accumulation in melanoma tumors in mice, suggesting its potential for imaging cancer. nih.gov The promising results from such studies underscore the importance of precursors like this compound in the pipeline for creating novel PET imaging agents to study disease. nih.govnih.gov

Table 1: In Vivo Distribution and Specificity of [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine ([¹⁸F]1) in Rats nih.gov

Organ/TissueUptake (%ID at 20 min)Specificity
Brain 2.47 ± 0.37Uptake significantly reduced by pre-administration of sigma receptor ligands.
Lung -Uptake significantly reduced by pre-administration of sigma receptor ligands.
Heart -Uptake significantly reduced by pre-administration of sigma receptor ligands.
Kidney -Uptake significantly reduced by pre-administration of sigma receptor ligands.
Data from in vivo distribution and pharmacological blocking studies.

Table 2: Tumor Uptake of [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine ([¹⁸F]1) in Nude Mice with B16 Melanoma nih.gov

ParameterValue
Tumor Uptake at 4h (%ID/g) 11.14 ± 1.99
Tumor/Blood Ratio at 4h 123.8
Tumor/Muscle Ratio at 4h 7.2
Tumor/Lung Ratio at 4h 2.5
Tumor/Brain Ratio at 4h 2.6

Applications in Medicinal Chemistry Research Excluding Clinical Human Trials

Ligand Design and Receptor Interaction Studies for Fluorinated Piperidine (B6355638) Derivatives

The unique structural and electronic properties of the fluoropropyl-piperidine motif have made it a valuable component in the design of ligands targeting a range of biological receptors.

Investigation of Sigma-1 Receptor Binding Affinity and Selectivity with Fluoropropyl-Piperidine Analogues

The sigma-1 (σ1) receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in various cellular functions and neurological conditions. nih.govnih.gov The development of selective σ1 receptor ligands is a key area of research for potential therapeutic interventions.

A notable analogue, 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, has demonstrated high affinity and selectivity for the σ1 receptor, with a reported inhibitory constant (Ki) of 4.3 nM. nih.gov This compound showed a significant preference for the σ1 receptor over the σ2 subtype. nih.gov Further studies with various N-substituted 3-(3-fluoropropyl)-3H-spiro[ nih.govbenzofuran-1,4'-piperidines] have also yielded compounds with high σ1 receptor affinity. For instance, the N-benzyl derivative exhibited a Ki of 1.4 nM and over 600-fold selectivity for the σ1 receptor. researchgate.net

The introduction of a fluorine atom into the propyl chain is a strategic modification to enhance binding characteristics. Research has shown that piperidine derivatives with a fluoropropyl group often exhibit strong interactions with the σ1 receptor. The table below summarizes the binding affinities of several fluoropropyl-piperidine analogues for the sigma-1 receptor.

CompoundKi (nM) for Sigma-1 ReceptorSelectivity (σ1/σ2)
1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine4.3High
N-benzyl-3-(3-fluoropropyl)-3H-spiro[ nih.govbenzofuran-1,4'-piperidine]1.4>600-fold
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.430-fold
1'-((6-(2-fluoroethoxy) pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,40-piperidine]2.30142-fold
1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine]0.79350-fold

This table presents a selection of fluoropropyl-piperidine analogues and their reported binding affinities for the sigma-1 receptor, demonstrating the impact of structural modifications on receptor interaction. nih.govresearchgate.net

Exploration of Dopamine (B1211576) and Serotonin (B10506) Receptor Agonism for Related Fluoropropyl-Piperazine Derivatives

While the primary focus is on piperidine derivatives, the closely related piperazine (B1678402) scaffold has also been a subject of extensive research, particularly in the context of dopamine (DAT) and serotonin (SERT) transporters. nih.govuky.eduijrrjournal.com Analogues of GBR 12909, a potent and selective dopamine reuptake inhibitor, have been synthesized by replacing the piperazine ring with piperidine. nih.gov

These studies explore how modifications to the N-substituent of the piperidine or piperazine ring can influence affinity and selectivity for DAT and SERT. nih.govnih.gov For example, a series of N-aromatic, N-heteroaromatic, and oxygenated N-phenylpropyl derivatives of 1-{2-[bis-(4-fluorophenyl)methoxy]ethyl}piperazine were synthesized and evaluated for their binding properties to DAT and SERT. uky.edu This line of research aims to develop multi-target ligands that could be beneficial for treating complex neurological disorders like schizophrenia. nih.gov

Targeting of Insulin-like Growth Factor-1 Receptor Kinase Inhibitors Featuring the Fluoropropyl-Piperidine Motif

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival, making it a significant target in cancer research. nih.govnih.gov The fluoropropyl-piperidine scaffold has been incorporated into molecules designed as IGF-1R kinase inhibitors.

Kinase library screenings have identified the IGF-1R/PI3K/AKT pathway as a vulnerability in certain cancer stem-like cells. nih.gov While direct examples of 1-(3-Fluoropropyl)piperidin-3-ol as an IGF-1R inhibitor are not prominent in the reviewed literature, the inclusion of the piperidine motif in other kinase inhibitors underscores its utility in designing molecules that can fit into the ATP-binding pocket of kinases. The structural rigidity and substitution possibilities of the piperidine ring are advantageous in achieving specific interactions with the kinase domain.

Muscarinic Acetylcholine (B1216132) Receptor Antagonism Studies with Related Biphenyl (B1667301) Piperazine Derivatives

Muscarinic acetylcholine receptors (mAChRs) are involved in a wide range of physiological functions, and their antagonists are used to treat various conditions. Research into novel mAChR antagonists has led to the discovery of highly potent biphenyl piperazine derivatives. nih.govacs.org

One such study identified a compound that exhibited a 500-fold and 20-fold selectivity for the M3 subtype over the M2 and M1 subtypes, respectively. nih.govacs.org Although these examples feature a piperazine core, the principles of structure-activity relationships (SAR) can be extrapolated to piperidine-containing analogues. The spatial arrangement of the biphenyl and piperazine moieties is critical for high-affinity binding and subtype selectivity, a concept applicable to the design of fluoropropyl-piperidine-based mAChR ligands.

Soluble Epoxide Hydrolase Inhibitor Research with Conformationally Restricted Analogues

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. nih.govnih.gov Inhibition of sEH is a therapeutic strategy for hypertension and inflammation.

Researchers have developed conformationally restricted sEH inhibitors that utilize a piperidine moiety to rigidify their structure. nih.govnih.gov These piperidine-based urea (B33335) inhibitors have shown a range of potencies, with IC50 values from the micromolar to the nanomolar range. nih.gov The inclusion of the piperidine ring helps to reduce the metabolic lability of flexible alkyl chains and can improve pharmacokinetic properties. This research demonstrates the value of the piperidine scaffold in creating potent and metabolically stable enzyme inhibitors. nih.gov

5-HT1D Receptor Ligand Development and Impact of Fluorination on Receptor Affinity

In the quest for effective treatments for migraine, selective agonists for the human 5-HT1D receptor have been a major focus. nih.gov Research revealed that 3-(3-(piperazin-1-yl)propyl)indole compounds exhibited advantageous pharmacokinetic profiles over their corresponding piperidine analogues. nih.gov This difference was partly attributed to the lower basicity (pKa) of the piperazine ring. nih.gov

To test this hypothesis and improve the properties of the piperidine series, medicinal chemists developed synthetic strategies to incorporate fluorine into the ligands. nih.govacs.org One key approach involved replacing the piperidine ring with a 4-fluoropiperidine (B2509456) moiety. tandfonline.com Molecular modeling studies suggested that 4-fluoropiperidine could serve as an effective mimic for piperazine due to their similar basicity and electron density distribution. tandfonline.com This bioisosteric replacement aimed to enhance oral absorption while maintaining the high affinity and selectivity required for a 5-HT1D receptor agonist. nih.govtandfonline.com The resulting fluorinated indole (B1671886) derivatives were found to maintain high affinity for the 5-HT1D receptor and demonstrate agonist efficacy in vitro, validating fluorination as a successful strategy in this context. nih.govnih.gov

Influence of Fluorine Substitution on Pharmacokinetic Relevant Parameters in Preclinical Research Models

The introduction of fluorine, the most electronegative element, into a molecule can significantly alter the electron distribution, thereby impacting the pKa of nearby functional groups. tandfonline.comnih.gov In the case of piperidine-containing compounds, fluorination is a well-established strategy to reduce the basicity of the piperidine nitrogen. nih.govtandfonline.com This reduction in pKa is critical because while a basic nitrogen can be crucial for receptor binding, high basicity can hinder a compound's ability to permeate biological membranes, thereby limiting oral bioavailability. tandfonline.com

Studies on 5-HT1D receptor ligands demonstrated this principle effectively. The pKa of a parent piperidine compound was found to be significantly higher than that of its piperazine analogue. By introducing a fluorine atom at the 4-position of the piperidine ring, chemists were able to lower the pKa to a value much closer to that of the more readily absorbed piperazine. tandfonline.com

Compound TypeStructure ExamplepKa
Piperidine Analogue10.8
Piperazine Analogue9.8
4-Fluoropiperidine Analogue9.9

This table displays pKa values for representative piperidine, piperazine, and 4-fluoropiperidine analogues, based on data presented in research on 5-HT1D receptor ligands. tandfonline.com

A primary goal in drug design is to improve a molecule's metabolic stability, thereby prolonging its therapeutic effect. nih.gov Fluorination is a widely used tactic to achieve this, as the carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like the Cytochrome P450 family. nih.govnih.gov Placing a fluorine atom at a site on a molecule that is susceptible to oxidative metabolism can effectively block this pathway. acs.orgnih.gov

The metabolic stability of novel compounds is frequently assessed using in vitro assays with liver microsomes from preclinical species (e.g., rats) or humans. nih.govfrontiersin.org In these assays, the test compound is incubated with microsomal proteins, and the amount of the parent compound remaining over time is measured to calculate its metabolic half-life (t½). frontiersin.org Research on various alicyclic amines has shown that replacing a piperazine ring system with a piperidine analogue can lead to improved metabolic stability in rat liver microsomes. nih.gov The introduction of fluorine into piperidine rings has also been noted to have a significant positive influence on metabolic stability. researchgate.net

However, the effect of fluorination is not universally beneficial and is highly dependent on the specific molecular context. In a study on N-alkyl-piperidine-2-carboxamides, fluorinated derivatives were found to be somewhat more, not less, readily oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity. sonar.ch This highlights the complexity of predicting metabolic outcomes and the necessity of empirical testing in preclinical models.

Structure-Activity Relationship (SAR) Studies for Fluoropropyl-Containing Analogues

Structure-Activity Relationship (SAR) analysis is a foundational process in drug discovery that systematically investigates how modifications to a molecule's structure influence its biological activity. oncodesign-services.com By designing, synthesizing, and testing a series of related compounds, researchers can identify which structural features are critical for potency, selectivity, and pharmacokinetic properties. oncodesign-services.comspirochem.com

For analogues containing the this compound scaffold, SAR studies would explore how changes to this core structure affect biological endpoints. Key modifications could include:

Position of the Fluorine: Moving the fluorine atom to different positions on the propyl chain (e.g., 1-fluoro, 2-fluoro) or onto the piperidine ring itself.

Piperidine Substitution: Altering the substituent at the 3-position (e.g., changing the hydroxyl group to a different functional group) or adding substituents at other positions.

Stereochemistry: Evaluating the separate biological activities of the R and S enantiomers at the chiral 3-position of the piperidine ring.

For example, in the development of 5-HT1D ligands, versatile synthetic strategies were created specifically to produce novel series of 4-fluoropiperidines and derivatives with fluorine in the propyl linker to systematically probe these relationships. nih.gov In a different therapeutic area, SAR studies on classical cannabinoids showed that substituting a hydroxyl group with fluorine had a significant detrimental effect on CB1 receptor binding, demonstrating a clear SAR finding where fluorination was not beneficial for affinity. nih.gov These studies are crucial for optimizing a lead compound by fine-tuning its structure to achieve the desired balance of activity and drug-like properties. spirochem.com

Application of Bioisosteric Replacement Strategies in Lead Optimization

Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is exchanged for a structurally different but functionally similar group to improve the compound's properties. princeton.edu The piperidine ring, one of the most common heterocyclic rings found in approved drugs, is a frequent target for such replacements to address issues like metabolic stability. researchgate.netcambridgemedchemconsulting.com

A notable bioisostere for the piperidine ring is the 1-azaspiro[3.3]heptane scaffold. researchgate.netenamine.net This bicyclic system has been shown to successfully mimic piperidine in bioactive compounds. researchgate.net In comparative studies, the 1-azaspiro[3.3]heptane core demonstrated similar nitrogen basicity, solubility, and lipophilicity to piperidine, but with the key advantage of improved metabolic stability. enamine.net

PropertyPiperidine Derivative (57)2-Azaspiro[3.3]heptane Derivative (58)1-Azaspiro[3.3]heptane Derivative (59)
logD 1.61.21.0
Metabolic Stability (% remaining) 141940

This table compares the experimental lipophilicity (logD) and metabolic stability in a mouse liver microsomal assay for model compounds containing piperidine versus its bicyclic bioisosteres. The higher percentage remaining for the 1-azaspiro[3.3]heptane derivative indicates greater stability. Data adapted from research by Mykhailiuk, et al. researchgate.net

The replacement of the piperidine ring in the local anesthetic drug Bupivacaine with 1-azaspiro[3.3]heptane resulted in an active analogue, validating this bioisosteric strategy in a practical application. researchgate.net Such replacements offer a powerful tool for lead optimization, allowing chemists to circumvent metabolic liabilities while preserving or enhancing desired pharmacological activity.

Chiral Synthesis and Stereochemical Considerations in Ligand Development

The three-dimensional structure (stereochemistry) of a drug molecule is paramount to its interaction with its biological target. The presence of a chiral center, such as the hydroxyl-bearing carbon at the 3-position of the this compound ring, means the molecule can exist as two non-superimposable mirror images (enantiomers). These enantiomers can have vastly different biological activities, potencies, and safety profiles.

Therefore, chiral synthesis—the preparation of a single enantiomer—is a critical aspect of modern ligand development. nih.gov In the development of dopamine D3 receptor ligands, for example, specific stereoisomers of related pyrrolidine-based compounds were synthesized and evaluated, revealing that receptor affinity and selectivity were dependent on the precise stereochemistry. nih.gov

Beyond the chirality of the hydroxyl group, the presence of fluorine on the piperidine ring introduces further complex stereochemical considerations. The conformational preference of the fluorine atom (i.e., whether it preferentially occupies an axial or equatorial position on the ring) is influenced by a combination of electrostatic interactions, hyperconjugation, and solvation effects. nih.govresearchgate.net This conformational bias can rigidly lock the piperidine ring into a specific shape, which in turn dictates how the ligand can orient itself within the receptor's binding pocket. researchgate.net Understanding and controlling these stereochemical factors through asymmetric synthesis and conformational analysis are essential for designing ligands with optimal receptor fit and biological function. nih.gov

Research into Pharmacoperones for Protein Folding Correction (General Piperidine Iminosugar Acids)

A significant area of modern therapeutic research focuses on correcting diseases caused by misfolded proteins. nih.govresearchgate.net Many genetic disorders result from mutations that cause newly synthesized proteins to misfold, preventing them from passing the cell's quality control systems, primarily in the endoplasmic reticulum. nih.govmdpi.com These misfolded but potentially functional proteins are often prematurely degraded. nih.govnih.gov

Pharmacological chaperones, or "pharmacoperones," are small molecules designed to address this issue. researchgate.netnih.gov They bind specifically to misfolded proteins, stabilizing their structure and facilitating proper folding. nih.govnih.gov This correction allows the protein to be trafficked to its correct cellular location, such as the lysosome, where it can perform its intended function. mdpi.comnih.gov This strategy is particularly promising for lysosomal storage diseases (LSDs), a group of genetic disorders caused by deficiencies in lysosomal enzymes. mdpi.comnih.gov

Piperidine Iminosugars as Pharmacoperones

Within the field of pharmacoperones, iminosugars with a piperidine core have emerged as a critical class of compounds. researchgate.net These molecules are analogues of natural monosaccharides where the ring oxygen has been replaced by a nitrogen atom. This structure allows them to act as active-site-specific chaperones (ASSCs) for glycosidases, the enzymes often deficient in LSDs. researchgate.net

Research has demonstrated that these iminosugar-based chaperones can bind to and stabilize mutant enzymes, increasing their residual activity. researchgate.net For instance, in studies related to Gaucher disease, which is caused by a deficiency in the enzyme acid β-glucosidase (GCase), certain N-alkylated piperidine iminosugars were found to rescue the activity of the mutant enzyme in patient-derived fibroblasts. researchgate.net Similarly, in Fabry disease, caused by deficient α-galactosidase A (α-Gal A), iminosugar chaperones have been shown to stabilize the mutant enzyme. nih.gov

The mechanism relies on the chaperone binding to the enzyme in the neutral pH environment of the endoplasmic reticulum, promoting its correct folding and transport. Once inside the acidic environment of the lysosome, the chaperone dissociates, allowing the now-properly folded enzyme to carry out its catalytic function. mdpi.comnih.gov

The table below summarizes findings for different iminosugar chaperones in the context of lysosomal storage diseases.

DiseaseDeficient EnzymeChaperone TypeResearch Finding
Gaucher Disease Acid β-glucosidase (GCase)N-alkylated piperidine iminosugarsRescued residual GCase activity in N370S/RecNcil mutated human fibroblasts. researchgate.net
Fabry Disease α-Galactosidase A (α-Gal A)1-Deoxygalactonojirimycin (DGJ)Stabilized mutant α-Gal A, enabling lysosomal trafficking. nih.gov
Pompe Disease Acid α-glucosidase (GAA)1-Deoxynojirimycin (DNJ)Increased activity and lysosomal trafficking of multiple mutant forms of GAA. semanticscholar.org

While this compound is not an iminosugar itself, its piperidine structure is a core component of this therapeutic class. The N-alkylation (the 3-fluoropropyl group) is a common strategy used in the design of piperidine-based pharmacoperones to modulate binding affinity and specificity. researchgate.net Research in this area continues to explore how modifications to the piperidine ring and its substituents can lead to the development of new and more effective chaperones for a range of protein misfolding diseases. mdpi.comnih.gov

Q & A

Q. What are the challenges in designing combination therapies involving this compound?

  • Methodological Answer : Synergistic effects require compatibility studies (e.g., solubility, pH stability). Patent data (e.g., EP 18306177.9) highlight combinations with kinase inhibitors (e.g., alpelisib) for oncology. Dose-response matrices and isobolograms identify additive vs. synergistic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoropropyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Fluoropropyl)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.